2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE
Description
2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-6-methoxy-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-6-2-3-9-7(4-6)8(14)5-11(15,17-9)10(12)13/h2-4,10,15H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJXMCLPVAXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation of the corresponding hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of a suitable precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Addition: The difluoromethyl group can participate in addition reactions with electrophiles such as halogens or acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Electrophiles: Halogens, acids.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Addition: Formation of addition products with difluoromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE: Lacks the difluoromethyl group, which may result in different biological activities and properties.
2-(TRIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(METHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE: Contains a methyl group instead of a difluoromethyl group, which can influence its lipophilicity and metabolic stability.
Uniqueness
2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHOXY-3H-1-BENZOPYRAN-4-ONE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for the development of new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
